molecular formula C4H7N3O B1313799 (1-methyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 77177-21-0

(1-methyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1313799
CAS No.: 77177-21-0
M. Wt: 113.12 g/mol
InChI Key: XKKMMJLWDOKNEW-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by a triazole ring substituted with a methyl group at the first position and a hydroxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The specific synthetic route for this compound can be summarized as follows:

    Preparation of the Azide: The starting material, such as methyl azide, is prepared by reacting methylamine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-methyl-1H-1,2,3-triazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, forming (1-methyl-1H-1,2,3-triazol-4-yl)methane.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (e.g., HCl, HBr) or amines (e.g., NH3) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of (1-methyl-1H-1,2,3-triazol-4-yl)formaldehyde or (1-methyl-1H-1,2,3-triazol-4-yl)carboxylic acid.

    Reduction: Formation of (1-methyl-1H-1,2,3-triazol-4-yl)methane.

    Substitution: Formation of (1-methyl-1H-1,2,3-triazol-4-yl)methyl halides or (1-methyl-1H-1,2,3-triazol-4-yl)methylamines.

Scientific Research Applications

Chemistry:

    Catalysis: (1-methyl-1H-1,2,3-triazol-4-yl)methanol is used as a ligand in coordination chemistry to stabilize metal complexes, enhancing their catalytic activity.

    Materials Science: It is employed in the synthesis of functional materials, such as polymers and dendrimers, due to its ability to form stable triazole linkages.

Biology and Medicine:

    Antimicrobial Agents: Triazole derivatives, including this compound, exhibit antimicrobial properties and are investigated for their potential use as antibiotics.

    Anticancer Agents: Research is ongoing to explore the anticancer potential of triazole compounds, including their ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry:

    Agrochemicals: Triazole derivatives are used in the formulation of agrochemicals, such as fungicides and herbicides, due to their ability to inhibit fungal growth and other pests.

    Corrosion Inhibitors: this compound is used as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage.

Comparison with Similar Compounds

    (1-benzyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a benzyl group instead of a methyl group.

    (1-methyl-1H-1,2,4-triazol-3-yl)methanol: Similar structure but with the triazole ring substituted at different positions.

Uniqueness:

    Structural Differences: The specific substitution pattern of (1-methyl-1H-1,2,3-triazol-4-yl)methanol imparts unique chemical properties, such as different reactivity and binding affinity.

    Functional Applications: The presence of the hydroxymethyl group at the fourth position of the triazole ring makes it particularly useful in applications requiring hydrogen bonding interactions, such as enzyme inhibition and material synthesis.

Properties

IUPAC Name

(1-methyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-2-4(3-8)5-6-7/h2,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKMMJLWDOKNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285184
Record name 1-Methyl-1H-1,2,3-triazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77177-21-0
Record name 1-Methyl-1H-1,2,3-triazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77177-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-1,2,3-triazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-1,2,3-triazol-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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